REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]([CH3:11])[C:7]=1[C:12]([OH:14])=O)=[O:5])[CH3:2].S(Cl)([Cl:17])=O>>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]([CH3:11])[C:7]=1[C:12]([Cl:17])=[O:14])=[O:5])[CH3:2]
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N(N=C1)C)C(=O)O
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Name
|
|
Quantity
|
82.8 g
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was refluxed for 4 h
|
Duration
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4 h
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Type
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CUSTOM
|
Details
|
Excess thionyl chloride was removed
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.26 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 110.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |